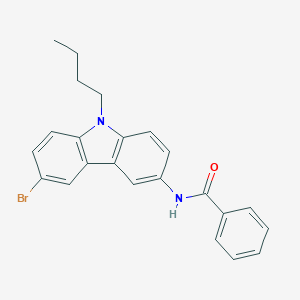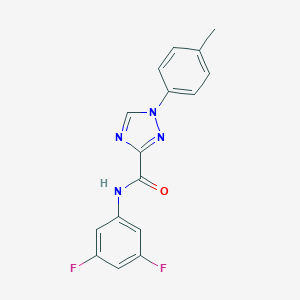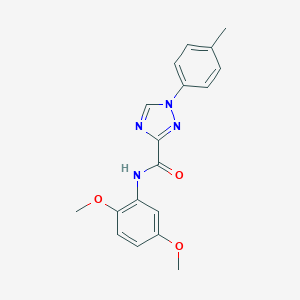
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, also known as NBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the carbazole family, which is known for its diverse biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in cancer cell growth and inflammation. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and is involved in the production of inflammatory mediators. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. In vitro studies have shown that N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide can inhibit the growth and proliferation of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and oxidative stress markers in vitro and in vivo, indicating its potential as an anti-inflammatory and antioxidant agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its high yield of synthesis, low cost, and diverse biological and pharmacological activities. However, the limitations of using N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide, including its potential applications in the treatment of cancer, inflammation, and oxidative stress. Further studies are needed to elucidate the mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide and to identify its molecular targets. In addition, the development of new synthesis methods and the modification of the chemical structure of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide may lead to the discovery of more potent and selective analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide involves a multi-step process that starts with the bromination of 9-butylcarbazole. This is followed by the reaction of the brominated carbazole with 4-aminobenzamide in the presence of a catalyst to form N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide. The yield of N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide obtained through this method is relatively high, making it a cost-effective and efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its excellent light harvesting and electron injection properties. In medicinal chemistry, N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide has been studied for its potential anticancer and anti-inflammatory activities.
Propriétés
Nom du produit |
N-(6-bromo-9-butyl-9H-carbazol-3-yl)benzamide |
|---|---|
Formule moléculaire |
C23H21BrN2O |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
N-(6-bromo-9-butylcarbazol-3-yl)benzamide |
InChI |
InChI=1S/C23H21BrN2O/c1-2-3-13-26-21-11-9-17(24)14-19(21)20-15-18(10-12-22(20)26)25-23(27)16-7-5-4-6-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
Clé InChI |
BNXJAELZVIVHRC-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)







![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)